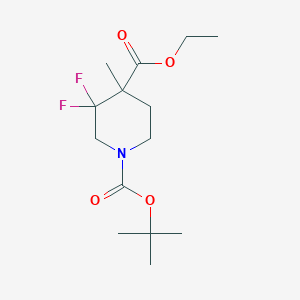![molecular formula C14H20ClF3N2 B1377644 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1443980-71-9](/img/structure/B1377644.png)
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride
Overview
Description
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is a chemical compound with the molecular formula C14H20ClF3N2 It is a piperazine derivative known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary targets of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride are serotonin receptors . It acts on serotonin receptors 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A and 5-HT2C . These receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
This compound interacts with its targets by functioning as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This means it binds to these receptors and activates them, leading to an increase in the effect of serotonin.
Biochemical Pathways
The compound affects the serotonin pathway, which is a critical biochemical pathway in the body. Serotonin is a neurotransmitter that helps regulate mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function. By acting on serotonin receptors, this compound can influence these physiological processes .
Pharmacokinetics
It is known that the compound is metabolized in the liver
Result of Action
The molecular and cellular effects of this compound’s action include changes in mood, anxiety levels, and other physiological processes regulated by serotonin . For example, it has been found to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .
Biochemical Analysis
Biochemical Properties
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been shown to bind to serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . These interactions suggest that the compound may influence serotonin signaling pathways, which are crucial for regulating mood, cognition, and other physiological processes. Additionally, this compound has been found to interact with the serotonin transporter (SERT), promoting the release of serotonin .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to reduce locomotor activity and produce aversive effects in animal models . This compound influences cell signaling pathways by modulating serotonin receptor activity, which can lead to changes in gene expression and cellular metabolism. The impact on serotonin signaling pathways suggests potential effects on mood regulation, anxiety, and other neuropsychological functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors and the serotonin transporter . It functions as a full agonist at several serotonin receptor sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . These binding interactions result in the modulation of serotonin release and reuptake, influencing various downstream signaling pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable, with consistent effects observed in both in vitro and in vivo studies . Long-term exposure to the compound may lead to sustained changes in serotonin signaling and associated cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may produce mild effects on serotonin signaling and behavior. At higher doses, it can lead to significant alterations in locomotor activity, anxiety-like behaviors, and other neuropsychological effects . Toxic or adverse effects, such as seizures and respiratory depression, have been observed at high doses .
Metabolic Pathways
This compound is metabolized primarily in the liver, involving enzymes such as CYP2D6, CYP1A2, and CYP3A4 . These metabolic pathways lead to the formation of various metabolites, which may also contribute to the compound’s overall pharmacological effects. The interaction with these enzymes suggests potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with the serotonin transporter (SERT), facilitating its uptake and distribution within serotonergic neurons . This interaction influences the compound’s localization and accumulation in specific tissues, particularly in the brain.
Subcellular Localization
The subcellular localization of this compound is primarily within serotonergic neurons, where it interacts with serotonin receptors and transporters . The compound’s activity and function are influenced by its localization within these neurons, affecting serotonin release and reuptake. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 1-propylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A piperazine derivative with similar structural features and pharmacological properties.
1-Benzylpiperazine (BZP): Another piperazine derivative known for its stimulant effects.
Uniqueness
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17;/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUMIENLAHBJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


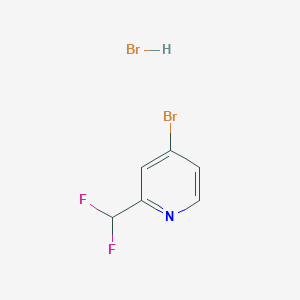
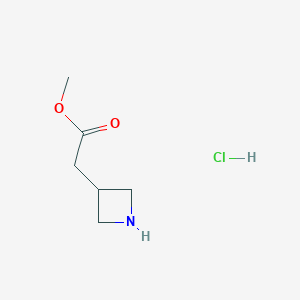
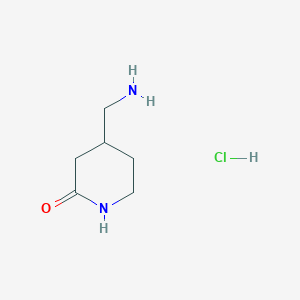
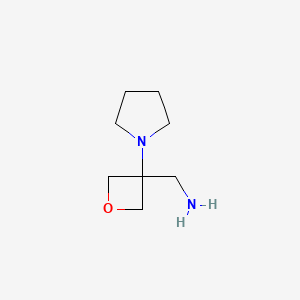
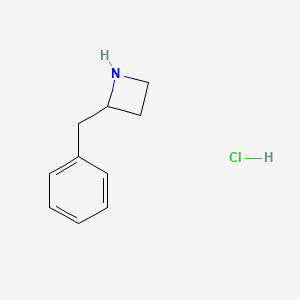
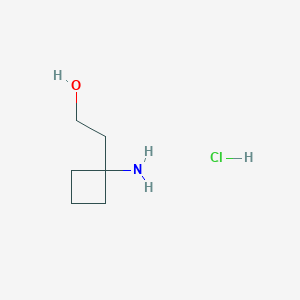
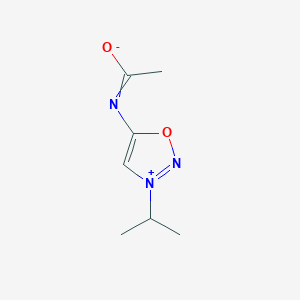


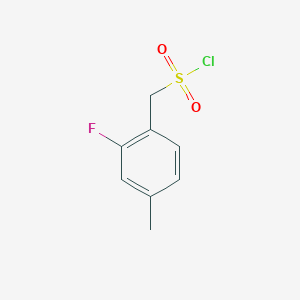
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)


